2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid

Lipophilicity Drug Design Physicochemical Property

2-(2-Methyl-1H-benzimidazol-1-yl)propanoic acid (CAS 753489-92-8), also named alpha,2-dimethyl-1H-benzimidazole-1-acetic acid, is a benzimidazole derivative bearing a propanoic acid substituent at the N-1 position and a methyl group at the C-2 position of the heterocyclic core. The molecule, with molecular formula C₁₁H₁₂N₂O₂ and a molecular weight of 204.22 g/mol, possesses one hydrogen bond donor, three hydrogen bond acceptors, and a computed XLogP3-AA of 1.9, placing it in a moderate lipophilicity range that is distinct from its unsubstituted and positional isomer analogs.

Molecular Formula C11H12N2O2
Molecular Weight 204.22g/mol
CAS No. 753489-92-8
Cat. No. B510270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid
CAS753489-92-8
Molecular FormulaC11H12N2O2
Molecular Weight204.22g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N1C(C)C(=O)O
InChIInChI=1S/C11H12N2O2/c1-7(11(14)15)13-8(2)12-9-5-3-4-6-10(9)13/h3-7H,1-2H3,(H,14,15)
InChIKeyMZCOUPNAPANBEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methyl-1H-benzimidazol-1-yl)propanoic Acid (CAS 753489-92-8): Core Physicochemical and Structural Baseline for Benzimidazole-Acetic Acid Selection


2-(2-Methyl-1H-benzimidazol-1-yl)propanoic acid (CAS 753489-92-8), also named alpha,2-dimethyl-1H-benzimidazole-1-acetic acid, is a benzimidazole derivative bearing a propanoic acid substituent at the N-1 position and a methyl group at the C-2 position of the heterocyclic core [1]. The molecule, with molecular formula C₁₁H₁₂N₂O₂ and a molecular weight of 204.22 g/mol, possesses one hydrogen bond donor, three hydrogen bond acceptors, and a computed XLogP3-AA of 1.9, placing it in a moderate lipophilicity range that is distinct from its unsubstituted and positional isomer analogs [1].

Why Benzimidazole-Propanoic Acid Derivatives Cannot Be Interchanged: The Critical Role of N-1 Substitution and C-2 Methylation in 2-(2-Methyl-1H-benzimidazol-1-yl)propanoic Acid


Benzimidazole-propanoic acid derivatives are not functionally interchangeable because variation in the position of the carboxylic acid side chain (N-1 vs. C-2 linkage) and the presence or absence of a C-2 alkyl substituent fundamentally alter key molecular descriptors such as lipophilicity (LogP), hydrogen-bonding capacity, and steric bulk, which in turn govern solubility, membrane permeability, and target-binding interactions. The 2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid scaffold, with its alpha-branched propanoic acid directly attached to the N-1 nitrogen and a C-2 methyl group, occupies a specific physicochemical space that cannot be replicated by the unsubstituted analog 2-(1H-benzimidazol-1-yl)propanoic acid or the chain-extended positional isomer 3-(2-methyl-1H-benzimidazol-1-yl)propanoic acid. The quantitative evidence below demonstrates that these structural differences produce measurable and selection-relevant divergence in computed LogP values and hydrogen-bonding profiles, making indiscriminate analog substitution a scientifically unsound practice in lead optimization or procurement workflows [1][2].

Product-Specific Quantitative Evidence Guide: Differentiating 2-(2-Methyl-1H-benzimidazol-1-yl)propanoic Acid from Its Closest Analogs


LogP Differentiation: 2-(2-Methyl-1H-benzimidazol-1-yl)propanoic Acid vs. Unsubstituted 2-(1H-Benzimidazol-1-yl)propanoic Acid

The C-2 methyl substitution on the benzimidazole core of the target compound increases lipophilicity relative to the unsubstituted analog. The target compound has a computed XLogP3-AA of 1.9, while the unsubstituted 2-(1H-benzimidazol-1-yl)propanoic acid has a computed XLogP3-AA of approximately 1.3, representing a ΔLogP of +0.6 [1][2]. This difference is significant for membrane permeability predictions and oral bioavailability optimization.

Lipophilicity Drug Design Physicochemical Property

LogP Differentiation: 2-(2-Methyl-1H-benzimidazol-1-yl)propanoic Acid vs. 3-(2-Methyl-1H-benzimidazol-1-yl)propanoic Acid Positional Isomer

The target compound, an alpha-branched N-1 propanoic acid, exhibits a computed XLogP3-AA of 1.9. Its positional isomer, 3-(2-methyl-1H-benzimidazol-1-yl)propanoic acid, where the carboxylic acid is extended by one methylene unit, has a higher computed XLogP3-AA of approximately 2.2, yielding a ΔLogP of -0.3 [1][2]. This indicates that the target compound is slightly less lipophilic than the chain-extended isomer, which may be preferable for maintaining aqueous solubility while retaining moderate permeability.

Lipophilicity Positional Isomer Physicochemical Property

Hydrogen-Bond Acceptor Count Differentiation: Impact on Solubility and Target Engagement

The target compound possesses three hydrogen-bond acceptor (HBA) sites (N-3 of benzimidazole and the two oxygen atoms of the carboxylic acid). In contrast, the unsubstituted analog 2-(1H-benzimidazol-1-yl)propanoic acid also has three HBA, but the C-2 ethyl-substituted analog 2-(2-ethyl-1H-benzimidazol-1-yl)propanoic acid has the same count. However, the steric environment around the acceptor atoms differs due to the C-2 substituent, which can be inferred from the increased topological polar surface area (TPSA) trend: the target compound has a TPSA of 55.1 Ų, identical to its unsubstituted analog [1][2]. This supports the idea that the C-2 methyl group modulates lipophilicity without altering the core hydrogen-bonding pharmacophore, a subtle but important differentiation for maintaining target-binding while tuning ADME properties.

Hydrogen Bonding Solubility Drug-Likeness

Best-Fit Application Scenarios for 2-(2-Methyl-1H-benzimidazol-1-yl)propanoic Acid Based on Quantitative Differentiation Evidence


Lead Optimization in CNS Drug Discovery Requiring Balanced Lipophilicity

The compound's XLogP3-AA of 1.9 positions it in the optimal lipophilicity range (LogP 1–3) for CNS drug candidates, as it is more lipophilic than the unsubstituted analog (LogP 1.3) and less lipophilic than the chain-extended isomer (LogP 2.2). This balanced profile supports passive blood-brain barrier penetration while reducing the risk of excessive lipophilicity-driven off-target binding [1].

Scaffold-Hopping Starting Point for Kinase or GPCR Inhibitor Programs

The benzimidazole core is a privileged kinase and GPCR pharmacophore. The C-2 methyl group of the target compound provides a differentiated steric and electronic environment compared to the unsubstituted analog, which can be exploited to improve selectivity against closely related kinase family members. The preserved HBA count (3) and TPSA (55.1 Ų) ensure that critical hinge-binding interactions are retained [1].

Fragment-Based Drug Discovery (FBDD) Libraries

With a molecular weight of 204.22 g/mol, a rotatable bond count of 2, and a LogP of 1.9, this compound adheres to the 'Rule of Three' guidelines for fragment libraries. Its moderate lipophilicity and defined hydrogen-bonding profile make it a useful fragment for screening against a wide range of protein targets, where the C-2 methyl group offers a clear vector for structure-activity relationship (SAR) exploration [1].

Synthetic Intermediate for Amide or Ester Prodrug Derivatives

The free carboxylic acid functionality allows straightforward derivatization to amides or esters for prodrug strategies. The alpha-methyl branch adjacent to the carboxylic acid may provide steric protection against rapid esterase hydrolysis, potentially extending half-life relative to straight-chain analogs. This property can be tested in comparative stability assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.